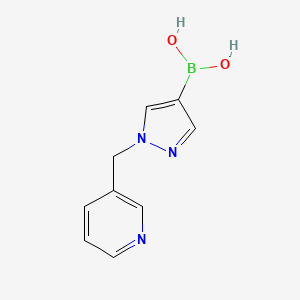
1-(Pyridin-3-ylmethyl)pyrazol-4-boronsäure
Übersicht
Beschreibung
1-(Pyridin-3-ylmethyl)pyrazole-4-boronic acid is a laboratory chemical with the CAS number 864754-21-2 . It has a molecular weight of 203.01 and its linear formula is C9H10BN3O2 .
Synthesis Analysis
This compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions and transesterification reactions . It has been involved in the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, and potential JAK2 inhibitors for myeloproliferative disorders therapy .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BN3O2/c14-10(15)9-5-12-13(7-9)6-8-2-1-3-11-4-8/h1-5,7,14-15H,6H2 . This indicates the specific arrangement of atoms in the molecule and can be used to identify the compound.Chemical Reactions Analysis
As a boronic acid derivative, this compound is known to participate in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds, a key step in the synthesis of many organic compounds.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Diese Verbindung wird in Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet, die im Bereich der organischen Chemie von entscheidender Bedeutung sind, um Kohlenstoff-Kohlenstoff-Bindungen zu erzeugen . Diese Reaktionen sind für die Synthese verschiedener chemischer Verbindungen unerlässlich, darunter Pharmazeutika, Agrochemikalien und organische Materialien.
Umesterungsreaktionen
Umesterungsreaktionen: beinhalten den Austausch der organischen Gruppe R’ eines Esters mit der organischen Gruppe R eines Alkohols. Diese Reaktionen sind grundlegend bei der Herstellung von Biodiesel, der Modifizierung von Fetten und der Synthese von Estern .
γ-Sekretase-Modulatoren
Die Verbindung dient als Reagenz zur Herstellung von Aminothiazolen als γ-Sekretase-Modulatoren . Diese Modulatoren sind in der Alzheimer-Forschung von Bedeutung, da sie darauf abzielen, die Produktion von Amyloid-beta-Peptiden zu reduzieren, einem Schlüsselfaktor in der Pathologie der Krankheit.
JAK2-Inhibitoren für myeloproliferative Erkrankungen
Sie ist an der Synthese von Amino-Pyrido-Indol-Carboxamiden beteiligt, die potenzielle JAK2-Inhibitoren sind . Diese Inhibitoren sind bei der Behandlung von myeloproliferativen Erkrankungen von entscheidender Bedeutung, da JAK2 eine häufige Mutation bei diesen Erkrankungen ist.
TGF-β1- und aktive A-Signal-Inhibitoren
Die Verbindung wird verwendet, um Pyridinderivate zu erzeugen, die als Inhibitoren der TGF-β1- und aktiven A-Signalgebung wirken . Diese Anwendung ist besonders relevant in der Krebsforschung, da TGF-β eine Rolle bei der Tumorprogression und Metastasierung spielt.
c-Met-Kinase-Inhibitoren zur Krebsbehandlung
MK-2461-Analoga: , die unter Verwendung dieser Verbindung synthetisiert wurden, dienen als Inhibitoren der c-Met-Kinase . Diese Inhibitoren werden auf ihr Potenzial zur Behandlung verschiedener Krebsarten untersucht, da c-Met an Zellwachstum und -überleben von Krebszellen beteiligt ist.
Antileishmaniale und antimalarielle Bewertung
Im Bereich der Infektionskrankheiten wurden Derivate dieser Verbindung auf ihre antileishmaniale und antimalarielle Aktivität hin untersucht . Diese Studien sind entscheidend für die Entwicklung neuer Behandlungen gegen parasitäre Krankheiten.
Molekular-Docking-Studien
Molekular-Docking-Studien: verwenden diese Verbindung, um die Wechselwirkung zwischen Medikamenten und biologischen Zielmolekülen zu untersuchen . Diese Anwendung ist entscheidend bei der Medikamentenentwicklung und -entdeckung und hilft Forschern, die Orientierung von Medikamenten, die an ihre Zielmoleküle binden, vorherzusagen.
Wirkmechanismus
Target of Action
It’s worth noting that similar boronic acid compounds have been used in the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides as potential jak2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as tgf-β1 and active a signaling inhibitors, and mk-2461 analogs as inhibitors of c-met kinase for the treatment of cancer .
Mode of Action
Boronic acid compounds are often used in suzuki–miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds via a palladium-catalyzed process . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Boronic acid compounds are known to be involved in a variety of biochemical reactions, including the suzuki–miyaura cross-coupling reaction .
Result of Action
Similar boronic acid compounds have been used in the preparation of various potential therapeutic agents, suggesting that they may have significant biological effects .
Action Environment
It’s worth noting that the compound is typically stored in a freezer, suggesting that temperature may play a role in its stability .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves and clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Eigenschaften
IUPAC Name |
[1-(pyridin-3-ylmethyl)pyrazol-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BN3O2/c14-10(15)9-5-12-13(7-9)6-8-2-1-3-11-4-8/h1-5,7,14-15H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCBGBRWURGODI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)CC2=CN=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675403 | |
| Record name | {1-[(Pyridin-3-yl)methyl]-1H-pyrazol-4-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1141888-95-0 | |
| Record name | {1-[(Pyridin-3-yl)methyl]-1H-pyrazol-4-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{4-[Acetyl(methyl)amino]phenoxy}acetic acid](/img/structure/B1531987.png)
![7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1531988.png)
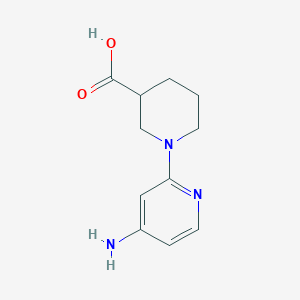
![methyl({3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1531992.png)
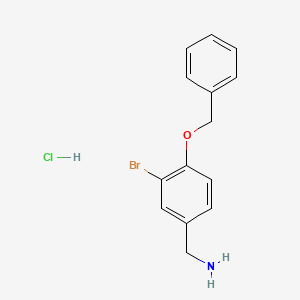
![2-Cyclohexyl-1-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1531995.png)
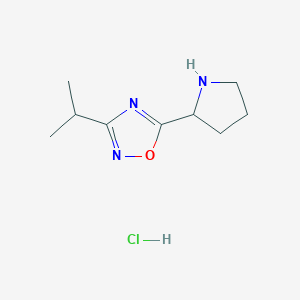
![tert-Butyl 7-iodo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B1531998.png)

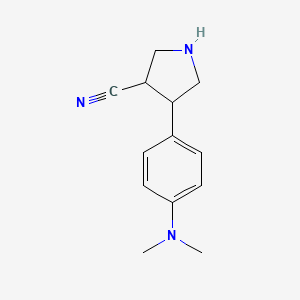
![6-Ethyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1532005.png)


